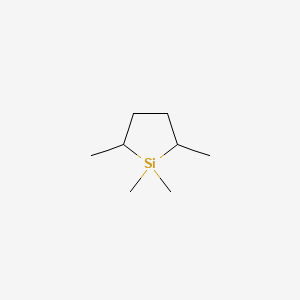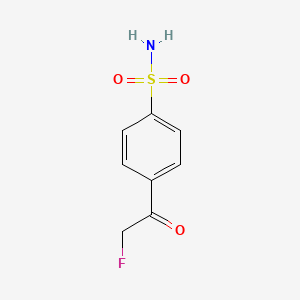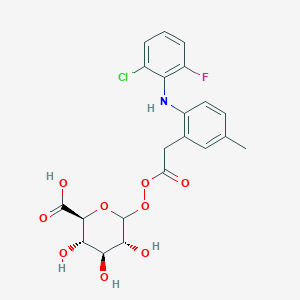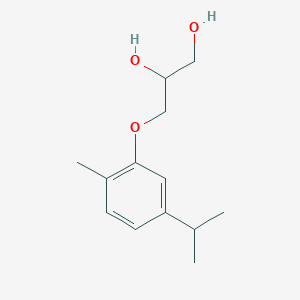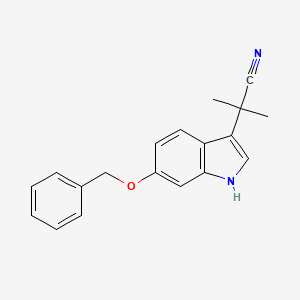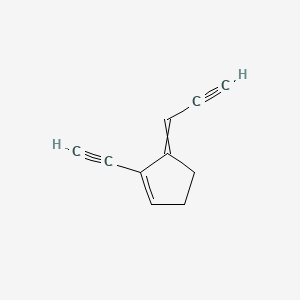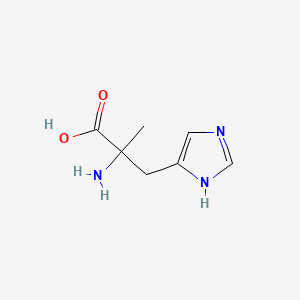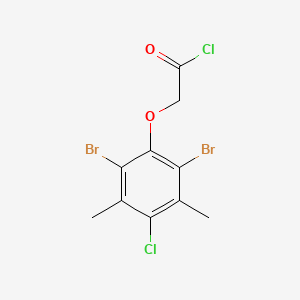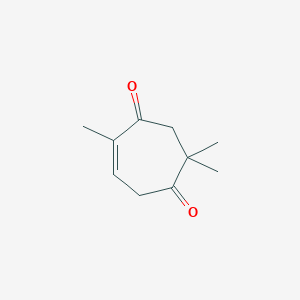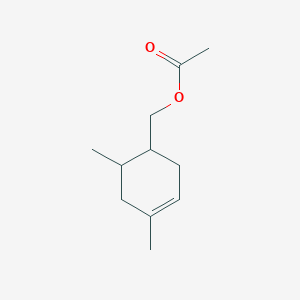
(4,6-Dimethylcyclohex-3-enyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate typically involves the esterification of 3,5-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction .
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
科学的研究の応用
Chemistry: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used as a reference compound in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to study separation techniques .
Biology and Medicine: The compound’s fragrance properties make it valuable in the formulation of perfumes and other scented products. It is also studied for its potential biological activities, including antimicrobial and antioxidant properties .
Industry: In the fragrance industry, 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used to impart citrus and floral notes to various products, including perfumes, soaps, and detergents .
作用機序
its fragrance properties suggest that it interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor . The molecular targets and pathways involved in its potential antimicrobial and antioxidant activities are subjects of ongoing research.
類似化合物との比較
- 2,4-Dimethyl-3-cyclohexene-1-methyl acetate
- 3,5-Dimethyl-3-cyclohexene-1-methanoacetate
- Cyclohexane methanol, 2,4-dimethyl: acetate
Uniqueness: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its similar compounds. Its combination of citrus and floral notes makes it particularly valuable in fragrance formulations .
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
InChIキー |
MEGYWGIVWOSBDW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CCC1COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


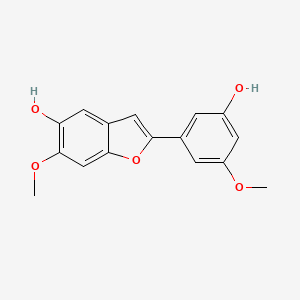
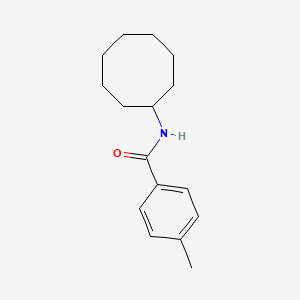
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
